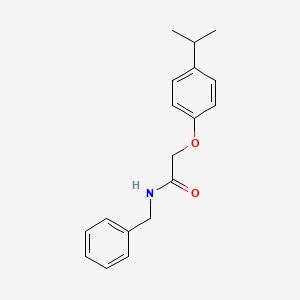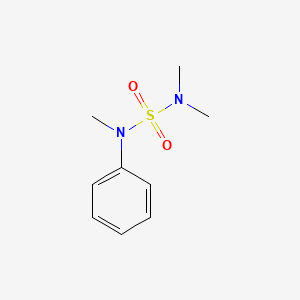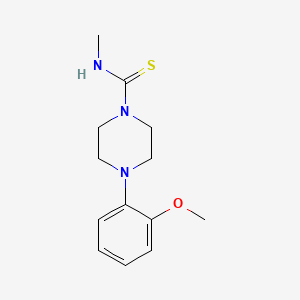![molecular formula C18H21N3O4 B5595930 5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide](/img/structure/B5595930.png)
5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide” is part of a class of chemicals that have been synthesized and studied for various biological activities. Its structure suggests potential interactions with biological targets, contributing to its relevance in medicinal chemistry and drug design. Research in this area often explores the synthesis, molecular structure, chemical reactions, properties, and potential therapeutic applications of such compounds.
Synthesis Analysis
The synthesis of this compound involves multiple steps, including cyclocondensation, Claisen Schmidt condensation, and Mannich reactions, among others. These methods allow for the introduction of specific functional groups, controlling the molecule's overall structure and properties. Techniques such as IR, 1H-NMR, and EI-MS spectral data are commonly used for structural confirmation (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like “5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide” is often analyzed using X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry. This information is crucial for understanding the compound's interactions with biological targets (Zhang, Wen, Tang, & Li, 2007).
科学的研究の応用
Synthesis of Novel Compounds
Researchers have synthesized novel compounds derived from specific molecular frameworks, including "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide", demonstrating the potential for creating a variety of heterocyclic compounds with potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been derived for their anti-inflammatory and analgesic properties, showcasing the versatility of such molecular frameworks in drug development (Abu‐Hashem et al., 2020).
Receptor Binding Studies
Compounds related to "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide" have been extensively studied for their binding affinity to various receptors, particularly serotonin (5-HT) receptors. These studies aim to elucidate the compound's potential as therapeutic agents by understanding their interaction with biological targets. For example, analogues of 5-HT1A serotonin antagonists have been explored for their selectivity and binding affinity, highlighting the importance of structural modification to achieve desired pharmacological profiles (Raghupathi et al., 1991).
Potential Therapeutic Applications
Several studies have indicated the potential therapeutic applications of derivatives of "5-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-N-methyl-2-furamide" in treating various conditions. For instance, compounds with similar frameworks have shown promise in Alzheimer's disease treatment through enzyme inhibition activity, suggesting their role in developing new therapeutic strategies (Hussain et al., 2016). Additionally, the antimicrobial activities of some novel 1,2,4-triazole derivatives have been evaluated, demonstrating the compound's potential in addressing bacterial and fungal infections (Bektaş et al., 2010).
特性
IUPAC Name |
5-[[4-(2-methoxyphenyl)-3-oxopiperazin-1-yl]methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-19-18(23)16-8-7-13(25-16)11-20-9-10-21(17(22)12-20)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHBYNHIMSSKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CN2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)
![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)



![3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5595914.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5595928.png)

![4-(2-furyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5595944.png)
![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)